N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide
Description
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a fused triazolo-pyridine core substituted with a trifluoromethyl group at position 7 and a furan-2-carboxamide moiety attached via a methylene linker. This structure combines a lipophilic trifluoromethyl group, known to enhance metabolic stability and bioavailability, with a polar furan carboxamide group, which may improve solubility and target interaction .
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)8-3-4-20-10(6-8)18-19-11(20)7-17-12(21)9-2-1-5-22-9/h1-2,5,8H,3-4,6-7H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDQQLAHIXCLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC=CO3)CC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of theTriazolo[4,3-a]Pyridine Core
The triazolo[4,3-a]pyridine scaffold is constructed via oxidative cyclization of hydrazine derivatives. A representative method involves reacting a pyridine- or pyrazine-based hydrazone with N-chlorosuccinimide (NCS) in dry dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature. For example:
- Hydrazone precursor preparation : A pyridine hydrazone is synthesized by condensing 4-pyridinecarbaldehyde with hydrazine hydrate in ethanol.
- Cyclization : NCS (11 mmol) is added to the hydrazone (10 mmol) in DMF, yielding the triazolo[4,3-a]pyridine core after 1 hour.
Key parameters :
| Parameter | Value |
|---|---|
| Solvent | Dry DMF |
| Temperature | 0°C → room temp |
| Reaction time | 1–2 hours |
| Yield | >90% |
The product is isolated via filtration and washed with petroleum ether, followed by recrystallization from hot water and triethylamine.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is introduced at position 7 of the tetrahydrotriazolopyridine through nucleophilic trifluoromethylation or halogen exchange . A validated approach employs 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as an intermediate:
- Reductive amination : Sodium triacetoxyborohydride (1.49 mmol) facilitates the coupling of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.49 mmol) with a ketone derivative (1.07 mmol) in 1,2-dichloroethane.
Reaction conditions :
| Parameter | Value |
|---|---|
| Reducing agent | Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane |
| Temperature | Room temperature |
| Time | 24 hours |
| Yield | 73% |
The crude product is purified via flash chromatography using a silica gel column eluted with a gradient of ammonia-methanol-ethyl acetate-cyclohexane.
Formation of the Methylene Linker at Position 3
The methylene (-CH₂-) bridge at position 3 is established through alkylation or reductive amination . A protocol adapted from Evitachem’s synthesis of analogous compounds involves:
- Chloroacetylation : Chloroacetyl chloride (253 mmol) reacts with the triazolo[4,3-a]pyridine intermediate in tetrahydrofuran (THF) at 25°C for 1 hour.
- Amination : The resulting chloro derivative is treated with aqueous NaOH, followed by extraction and solvent evaporation to yield the methylene-linked intermediate.
Optimization data :
| Step | Conditions | Yield |
|---|---|---|
| Chloroacetylation | THF, 25°C, 1 hour | 89% |
| Workup | NaOH, MTBE, recrystallization | 89% |
Coupling with Furan-2-Carboxamide
The final step involves coupling the methylene-linked intermediate with furan-2-carboxylic acid via amide bond formation :
- Activation : Furan-2-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dichloromethane (DCM).
- Coupling : The activated ester reacts with the primary amine of the methylene-linked intermediate in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature.
Representative data :
| Parameter | Value |
|---|---|
| Coupling reagent | HATU |
| Base | DIPEA |
| Solvent | DCM |
| Temperature | Room temperature |
| Yield | 85–90% (estimated) |
Structural Confirmation and Characterization
The final product is characterized using:
- Mass spectrometry (MS) : ESI+ m/z calculated for C₁₅H₁₄F₃N₅O₂: 353.11; observed: 354.1 [M+H]+.
- High-performance liquid chromatography (HPLC) : Retention time of 3.57–3.70 minutes on a Phenomenex Luna C18 column with a CH₃CN/H₂O + 0.1% formic acid gradient.
- X-ray diffraction : Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 14.32 Å, b = 6.95 Å, c = 12.69 Å, β = 100.27°.
Optimization and Scale-Up Considerations
- Solvent selection : Dichloroethane and THF are preferred for their compatibility with boron-based reductants and chloroacetyl chloride.
- Purification : Flash chromatography with ammonia-methanol mixtures enhances purity without decomposition.
- Scale-up challenges : Exothermic reactions (e.g., NCS-mediated cyclization) require controlled addition and cooling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: : Reduction reactions are possible, especially at the amide group.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the triazolo-pyridine framework.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: : Formation of carboxylic acids or corresponding lactones.
Reduction: : Conversion to secondary amines or alcohols.
Substitution: : Derivatives with altered pharmacological or chemical properties.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide typically involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:
- Antibacterial Activity : Compounds derived from similar structures have shown significant antibacterial effects against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml .
- Antifungal Activity : The same compounds exhibited antifungal properties against strains such as Candida albicans .
Anticancer Activity
The compound's structural features suggest potential anticancer applications. Related derivatives have demonstrated significant growth inhibition in various cancer cell lines:
- For example, certain trifluoromethyl derivatives showed percent growth inhibitions (PGIs) of over 80% against several cancer types including SNB-19 and OVCAR-8 . This indicates a promising avenue for further investigation into its anticancer properties.
Case Study 1: Antimicrobial Screening
A study synthesized a series of trifluoromethyl derivatives and evaluated their antimicrobial activities. The results indicated that compounds with specific substitutions exhibited enhanced activity against both bacterial and fungal strains .
| Compound ID | Antimicrobial Activity | MIC (µg/ml) |
|---|---|---|
| 6d | Excellent against M. smegmatis | 6.25 |
| 9c | Effective against P. aeruginosa | 12.5 |
Case Study 2: Anticancer Evaluation
In another research initiative focusing on anticancer activities, derivatives were tested against multiple cancer cell lines. The findings showed that certain compounds exhibited substantial cytotoxicity with PGIs ranging from 51% to 86% across different cell lines .
| Cell Line | PGI (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets. Its trifluoromethyl group is known for enhancing lipophilicity, potentially increasing the compound's ability to cross cell membranes. The furan-2-carboxamide part of the molecule can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogs identified in the evidence:
Key Structural and Functional Insights:
Triazolo-Pyridine vs. However, spirocyclic cores in patent examples () may confer higher conformational rigidity, enhancing selectivity for enzyme active sites .
Trifluoromethyl Substitution :
- The 7-trifluoromethyl group in the target compound mirrors the fluorinated aryl groups in ’s analogs, which are critical for hydrophobic interactions with enzyme pockets .
Furan-2-Carboxamide :
- This moiety is shared with the benzofuran derivative in and the herbicide safener in . Its electron-rich aromatic system may facilitate π-π stacking or hydrogen bonding in target binding .
Synthetic Routes: The Mitsunobu reaction (utilizing tetrahydrofuran and TMAD) described in is a plausible method for coupling the furan-carboxamide to the triazolo-pyridine core in the target compound .
Research Findings and Implications
- DPP-4 Inhibition Potential: While direct data on the target compound’s activity is absent, structural parallels to DPP-4 inhibitors () suggest it may share mechanisms like glucose-dependent insulin secretion with minimal hypoglycemia risk .
- Agrochemical Relevance : The furan-carboxamide group’s presence in both medicinal () and pesticidal () compounds highlights its versatility in diverse applications .
- Metabolic Stability : The trifluoromethyl group likely improves the compound’s resistance to oxidative metabolism, a feature critical for oral bioavailability in drug candidates .
Biological Activity
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C12H14F3N5O2
- Molecular Weight : 303.26 g/mol
- CAS Number : 1955530-85-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its anticancer and antibacterial properties.
Anticancer Activity
Research has demonstrated that compounds with a similar structure exhibit significant antiproliferative effects against cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 and HT-29 (human colon cancer cell lines).
- IC50 Values : The compound showed IC50 values ranging from 6.58 to 11.10 µM against HT-29 cells. It was found to induce apoptosis via the mitochondrial pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to the activation of Caspase 3 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 | 6.58 - 11.10 | Mitochondrial apoptosis pathway |
| HCT-116 | Not specified | Not specified |
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties:
- Mechanism of Action : Similar triazole derivatives have shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group and the triazole moiety appears to enhance the biological activity of these compounds. The trifluoromethyl group contributes to increased lipophilicity and cellular permeability .
Case Studies
-
Study on Triazolo Derivatives :
A series of triazolo derivatives were synthesized and evaluated for their biological activities. The results indicated that modifications in the side chains significantly influenced their anticancer and antibacterial efficacy . -
Antiproliferative Mechanism :
In a study focusing on the apoptotic mechanisms induced by similar compounds, it was observed that these compounds could effectively alter mitochondrial membrane potential and activate apoptotic signaling pathways in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide?
- Methodology : Multi-step synthesis involving cyclocondensation, trifluoromethylation, and amide coupling. For example:
Core formation : Construct the triazolo[4,3-a]pyridine core via cyclocondensation of hydrazine derivatives with cyclic ketones (e.g., tetrahydro pyridine precursors) under acidic conditions .
Trifluoromethylation : Introduce the CF₃ group using reagents like TMSCF₃ or CF₃Cu in the presence of a palladium catalyst to ensure regioselectivity .
Amide coupling : Attach the furan-2-carboxamide moiety via EDC/HOBt-mediated coupling with furan-2-carboxylic acid derivatives .
- Key challenges : Ensuring regiochemical control during trifluoromethylation and minimizing racemization during coupling.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- LC-MS/MS : Quantify impurities (e.g., nitroso derivatives) using ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UPLC-QqQ-MS), as demonstrated for structurally similar triazolo-pyridine compounds .
- NMR spectroscopy : Confirm regiochemistry of the trifluoromethyl group via ¹⁹F NMR (δ -60 to -65 ppm for CF₃ in similar scaffolds) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for the tetrahydro-pyridine ring .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Approaches :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance solubility without disrupting biological assays .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability, as validated for triazolo-pyrimidine analogs .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Screening pipeline :
Enzyme inhibition : Test against kinases (e.g., DPP-4) or proteases using fluorogenic substrates, given the structural similarity to Sitagliptin analogs .
Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Solubility-Permeability : Perform parallel artificial membrane permeability assays (PAMPA) to predict oral bioavailability .
Advanced Research Questions
Q. How can researchers mitigate genotoxic impurities like nitroso derivatives during synthesis?
- Mitigation strategies :
- Process optimization : Limit nitrosating agents (e.g., NaNO₂) and use scavengers like ascorbic acid during synthesis .
- Analytical monitoring : Implement UPLC-MS/MS with a limit of detection ≤1 ppm for 7-nitroso impurities, following ICH Q3A guidelines .
Q. What computational methods predict the compound’s target engagement and off-target risks?
- In silico workflows :
Molecular docking : Use AutoDock Vina to model interactions with DPP-4 or kinase ATP-binding pockets (PDB IDs: 4A5S, 3L2U) .
QSAR modeling : Train models on triazolo-pyridine datasets to predict ADMET properties (e.g., logP, hERG inhibition) .
Off-target screening : Perform similarity-based searches in ChEMBL or PubChem to flag potential interactions with CYP450 isoforms .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Catalytic approaches :
- Asymmetric hydrogenation : Use Ru-BINAP catalysts to reduce prochiral ketones in the tetrahydro-pyridine ring (ee >95%) .
- Chiral auxiliaries : Employ Evans oxazolidinones during amide coupling to control stereochemistry .
Q. What strategies resolve contradictory bioactivity data across cell-based vs. enzyme assays?
- Troubleshooting steps :
Assay validation : Confirm target engagement via cellular thermal shift assays (CETSA) .
Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites in cell lysates .
Off-target profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
